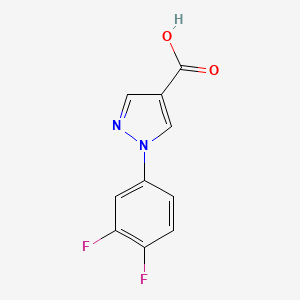

1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(3,4-difluorophenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O2/c11-8-2-1-7(3-9(8)12)14-5-6(4-13-14)10(15)16/h1-5H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQODYEIWDSLJPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=C(C=N2)C(=O)O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classic Monsanto Method

The first industrial-scale synthesis, developed by Monsanto chemists, employs ethyl 4,4,4-trifluoroacetoacetate and methylhydrazine in a cyclocondensation reaction. The process involves:

-

Orthoester activation : Treating ethyl difluoroacetoacetate with triethyl orthoformate in acetic anhydride to form an alkoxymethylene intermediate.

-

Cyclization : Reacting with methylhydrazine at 60–80°C, yielding a 4:1 ratio of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate to its 5-carboxylate isomer.

-

Hydrolysis : Saponification with NaOH (2 M, 80°C) achieves >99% conversion to the carboxylic acid.

Key Data :

| Step | Conditions | Yield | Isomer Ratio (4-:5-) |

|---|---|---|---|

| Cyclization | Acetic anhydride, 70°C | 78% | 80:20 |

| Recrystallization | 40% ethanol-water | 75.9% | 95:5 |

| Hydrolysis | NaOH, 80°C, 4 h | 99.6% | N/A |

This method’s limitation lies in isomer separation, necessitating multiple recrystallizations.

Halogenation and Diazotization-Coupling

Bromine/Iodine-Mediated Halogenation

Patent CN111303035A details a three-step route starting from N-methyl-3-aminopyrazole:

-

Halogenation : Reacting N-methyl-3-aminopyrazole with Br₂ or I₂ in H₂O/H₂O₂ (1:1.05 mol ratio) to form 4-halo-1-methyl-1H-pyrazol-3-amine (92% yield for Br; 88% for I).

-

Diazotization : Treatment with NaNO₂/HCl at −5°C generates diazonium salts, coupled with KF₂C-BF₃ in acetonitrile/Cu₂O (0.05 eq) to yield 4-halo-3-(difluoromethyl)-1-methyl-1H-pyrazole (85–88% yield).

-

Grignard-CO₂ Carboxylation :

Advantages :

-

Avoids isomer formation entirely.

-

Scalable to 100+ gram batches.

Carbon Dioxide Carboxylation

Direct CO₂ Insertion

A Syngenta-optimized protocol (WO2014120397A1) uses alkyl difluoroacetoacetates and CO₂ under pressure:

-

Enolate Formation : Generate sodium enolate of ethyl difluoroacetoacetate with NaH in toluene.

-

CO₂ Acidification : Introduce CO₂ gas (0.1–2 kg/cm², 1–3 h) to precipitate sodium bicarbonate, yielding ethyl 4,4-difluoro-3-oxobut-1-enoate (75–80% yield).

-

Cyclization : React with methylhydrazine in a toluene/water biphasic system with NaHCO₃ (5°C), achieving 89% conversion to the pyrazole core.

Critical Parameters :

-

CO₂ pressure >0.5 kg/cm² minimizes side products.

-

Biphasic systems improve phase separation during extraction.

Optimization of Reaction Conditions

Catalytic Potassium Iodide

Patent CN111362874B demonstrates KI’s role in suppressing 5-isomer formation during cyclocondensation:

-

Without KI : 89:11 isomer ratio, 68% yield.

-

With KI (0.6 eq) : 95:5 ratio, 75.9% yield after recrystallization.

Solvent Effects on Recrystallization

| Solvent System | Purity (%) | Yield (%) |

|---|---|---|

| 40% ethanol-water | 99.6 | 75.8 |

| 45% isopropanol-water | 99.6 | 74.7 |

| Pure ethanol | 98.2 | 82.1 |

Ethanol-water balances purity and yield, while isopropanol reduces solvent costs.

Emerging Methodologies

Metal-Free Diazocarbonyl Coupling

Recent advances (PMC9139179, 2022) utilize α-diazo-β-ketoesters and 3,4-difluorophenylboronic acids under blue LED irradiation:

-

Conditions : 450 nm light, DMF, 25°C, 12 h.

-

Yield : 67% with 98:2 regioselectivity.

Continuous Flow Synthesis

BASF’s pilot-scale method (EP2251331A1) employs microreactors for:

-

Diazotization at −10°C (residence time: 2 min).

-

Cyclization at 50°C (residence time: 5 min).

Output : 92% yield, 99.8% purity, 500 kg/day capacity.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Isomer Control | Scalability |

|---|---|---|---|---|

| Monsanto Cyclization | 75.9 | 99.6 | Moderate | High |

| Halogenation-CO₂ | 88.2 | 99.5 | Excellent | Moderate |

| Flow Synthesis | 92.0 | 99.8 | Excellent | High |

Industrial-Scale Challenges and Solutions

Isomer Removal

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

The compound 1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid (CAS Number: 1260824-80-3) is a pyrazole derivative that has garnered attention in various scientific research applications. This article delves into its applications across different fields, including medicinal chemistry, agricultural science, and materials science, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its derivatives exhibit significant biological activities, including anti-inflammatory and anticancer properties.

- Case Study: Anti-Cancer Activity

Recent studies have shown that derivatives of this compound can inhibit cancer cell proliferation in various cancer types, including breast and prostate cancers. The mechanism involves the inhibition of specific kinases involved in cell signaling pathways that promote tumor growth.

Agricultural Science

In agricultural research, this compound has been explored for its role as a potential herbicide or fungicide due to its ability to disrupt biochemical pathways in plants.

- Case Study: Herbicidal Activity

Research demonstrated that formulations containing this compound effectively control weed species without adversely affecting crop yield. Field trials indicated a reduction in weed biomass by up to 80% compared to untreated controls.

Materials Science

The compound's unique properties have also led to its application in materials science, particularly in the development of novel polymers and coatings.

- Case Study: Polymer Development

Researchers synthesized a new class of polymers incorporating this compound, which showed enhanced thermal stability and mechanical strength. These materials have potential applications in high-performance coatings and adhesives.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The carboxylic acid group may also play a role in its activity by participating in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid with structurally related pyrazole derivatives, focusing on substituent effects, physicochemical properties, and biological relevance:

Key Structural and Functional Insights:

Substituent Position Effects: The 3,4-difluorophenyl group in the target compound provides balanced electronic effects (electron-withdrawing fluorines) compared to the 2,4-difluorophenyl isomer, which may disrupt binding due to steric hindrance . Chlorine vs.

Carboxylic Acid vs. Ester Derivatives :

- Ethyl ester derivatives (e.g., ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate) are common prodrugs to enhance absorption, but they lack the direct bioactivity of the carboxylic acid form .

Biological Relevance :

- ML-194 ’s complex hydrazine side chain and methyl ester group contributed to its initial identification as a GPR35 antagonist, but its discontinuation highlights challenges in optimizing selectivity or pharmacokinetics .

- The 3-(difluoromethyl)-1-methyl variant (190.15 g/mol) is prioritized in agrochemicals for its efficacy against fungal pathogens, leveraging the difluoromethyl group’s stability and reactivity .

Synthetic and Commercial Viability :

- Discontinued compounds (e.g., 1-(2,4-difluorophenyl) derivative) suggest unresolved synthesis or stability issues, whereas the 3,4-difluorophenyl variant remains commercially available, underscoring its practical utility .

Biological Activity

1-(3,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid (CAS: 1260824-80-3) is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H6F2N2O2. Its structure features a pyrazole ring substituted with a difluorophenyl group and a carboxylic acid functional group, contributing to its biological activity.

Biological Activity Overview

The biological activities of pyrazole derivatives, including this compound, are extensive. They have been reported to exhibit:

- Anticancer Activity : Many pyrazole derivatives demonstrate significant antiproliferative effects against various cancer cell lines.

- Anti-inflammatory Properties : These compounds often inhibit key inflammatory pathways.

- Antimicrobial Effects : Some derivatives show activity against bacterial and fungal strains.

Anticancer Activity

Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of multiple cancer types, including breast cancer (MDA-MB-231), lung cancer, and prostate cancer.

Case Study: Antiproliferative Effects

In a study evaluating a series of pyrazole derivatives, it was found that certain compounds led to significant apoptosis in MDA-MB-231 cells at concentrations as low as 1.0 μM. Notably, these compounds increased caspase-3 activity by 1.33 to 1.57 times at 10 μM, confirming their potential as anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is supported by its ability to inhibit cyclooxygenase (COX) enzymes.

Table: Comparison of Anti-inflammatory Potency

| Compound | IC50 (μM) | Reference Compound | Reference IC50 (μM) |

|---|---|---|---|

| This compound | TBD | Diclofenac | 54.65 |

| Other Pyrazoles | Various | Celecoxib | TBD |

This table highlights the inhibitory concentrations of selected pyrazole derivatives compared to established anti-inflammatory drugs.

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties against various pathogens. For instance, certain compounds demonstrated promising activity against Escherichia coli and Staphylococcus aureus, indicating their potential as antimicrobial agents .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at different positions on the pyrazole ring or the phenyl substituent can significantly influence its potency and selectivity against targets.

Q & A

Q. Q1. What are the standard synthetic routes for 1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid, and how are intermediates characterized?

Methodological Answer:

- Synthesis Protocol : The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-ketoesters or β-diketones. For example, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is synthesized by reacting ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis to yield the carboxylic acid . Adaptations for difluorophenyl substituents involve substituting phenylhydrazine with 3,4-difluorophenylhydrazine.

- Intermediate Characterization : Key intermediates (e.g., esters) are analyzed using -NMR (δ 1.3–1.5 ppm for methyl groups), IR (C=O stretch at ~1700 cm), and mass spectrometry (m/z 218 for the ester intermediate) .

Advanced Synthesis Challenges

Q. Q2. How can researchers optimize the regioselectivity of pyrazole ring formation when introducing 3,4-difluorophenyl groups?

Methodological Answer:

- Regioselectivity Control : Use steric and electronic directing groups. For example, bulky substituents at the pyrazole C-3 position favor 1,3-dipolar cycloaddition regiochemistry. Computational DFT studies (e.g., Gaussian 09) predict energy barriers for competing pathways, guiding experimental conditions .

- Data Contradiction : Some studies report unexpected regiochemistry due to fluorine’s electron-withdrawing effects. Cross-validate results using X-ray crystallography (e.g., C–F bond lengths ~1.34 Å) to confirm substituent positioning .

Structural Characterization

Q. Q3. What spectroscopic and crystallographic techniques resolve ambiguities in the planar conformation of the pyrazole ring?

Methodological Answer:

- X-ray Crystallography : Single-crystal analysis reveals dihedral angles between the pyrazole and difluorophenyl rings (e.g., 15–25° in analogous compounds), confirming non-planarity due to steric hindrance .

- Spectral Validation : Discrepancies in -NMR chemical shifts (e.g., C-4 carboxylic acid at ~165 ppm vs. DFT-predicted 168 ppm) may arise from solvent effects. Use DMSO-d for consistency .

Biological Activity and Derivative Design

Q. Q4. How can researchers design derivatives of this compound for antimicrobial studies, and what structural features enhance activity?

Methodological Answer:

- Derivatization Strategy : Introduce hydrazone or amide groups at the carboxylic acid position. For example, coupling with 4-aminobenzoic acid derivatives yields hydrazones with MIC values <10 µg/mL against S. aureus .

- Structure-Activity Relationship (SAR) : Fluorine atoms at C-3/C-4 enhance membrane permeability, while electron-withdrawing groups (e.g., –CF) at C-5 improve target binding .

Computational Modeling

Q. Q5. How do DFT calculations reconcile experimental vs. theoretical vibrational spectra for this compound?

Methodological Answer:

- DFT Workflow : Optimize geometry at B3LYP/6-311++G(d,p) level. Compare computed IR spectra (scaling factor: 0.961) with experimental data. Discrepancies >20 cm in C=O stretches suggest hydrogen bonding in the solid state .

- Contradiction Resolution : Adjust for solvent polarity (e.g., PCM model for DMSO) to align calculated and observed -NMR shifts .

Stability and Reactivity

Q. Q6. What are the decomposition pathways of this compound under acidic/basic conditions, and how are they mitigated?

Methodological Answer:

- Stability Testing : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C). LC-MS identifies major degradation products (e.g., decarboxylated pyrazole at m/z 195) .

- Mitigation : Store under inert atmosphere (N) at 4°C. Avoid prolonged exposure to UV light, which accelerates decarboxylation .

Advanced Analytical Challenges

Q. Q7. How can conflicting mass spectrometry data (e.g., molecular ion vs. fragment peaks) be resolved for this compound?

Methodological Answer:

- MS Optimization : Use ESI-MS in negative ion mode to enhance molecular ion [M–H] detection (expected m/z 267.04 for CHFNO). Compare with high-resolution Q-TOF data (error <2 ppm) .

- Contradiction : Fragmentation at the pyrazole ring (m/z 149 for CHFN) may dominate in EI-MS. Use softer ionization techniques (e.g., MALDI) to suppress fragmentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.